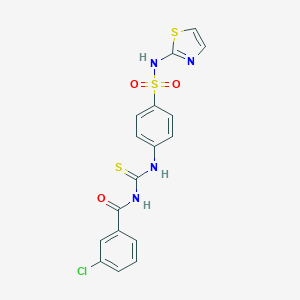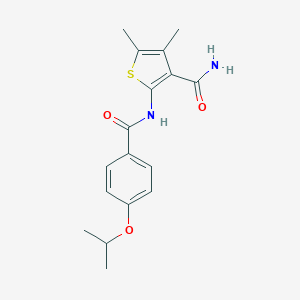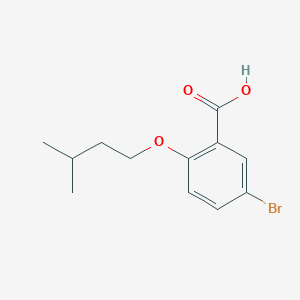![molecular formula C18H20N2O2 B469569 N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide CAS No. 815613-69-5](/img/structure/B469569.png)
N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide: is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes a benzamide core with a phenylpropanoylamino substituent and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropanoic acid and 2-aminobenzamide.
Amidation Reaction: The 3-phenylpropanoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 2-aminobenzamide to form 2-(3-phenylpropanoylamino)benzamide.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated benzamide derivatives.
Reduction: Amine derivatives with reduced phenylpropanoylamino groups.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide
- N,N-dimethyl-2-(3-phenylpropanoylamino)benzoic acid
- N,N-dimethyl-2-(3-phenylpropanoylamino)benzylamine
Uniqueness: this compound stands out due to its specific structural features, such as the presence of both a benzamide core and a phenylpropanoylamino substituent. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
815613-69-5 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(22)15-10-6-7-11-16(15)19-17(21)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,21) |
InChI Key |
JDFIMBXNHKCQBO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B469502.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B469504.png)



![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B469596.png)
![1-(3,4-Dimethylphenyl)-6-hydroxy-5-[(2-hydroxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B469640.png)
![1-(4-chlorophenyl)-5-[(methylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469643.png)
![4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469660.png)
![N-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469664.png)

![1-(3,4-dimethylphenyl)-5-{[(2-hydroxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469694.png)
![1-(3,4-dimethylphenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469695.png)
![5-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B469697.png)
